molecular formula C12H17NO B081930 (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine CAS No. 14006-32-7

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B081930
CAS No.: 14006-32-7
M. Wt: 191.27 g/mol
InChI Key: IPYDNTFWMDEOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C12H17NO It is a derivative of tetrahydropyran, featuring a phenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine can be synthesized through a multi-step process. One common method involves the reaction of phenylmagnesium bromide with tetrahydropyran-4-one to form (4-phenyltetrahydro-2H-pyran-4-yl)methanol. This intermediate is then converted to the corresponding mesylate, which undergoes nucleophilic substitution with ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted tetrahydropyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science. The methanamine group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenyltetrahydropyran-4-yl)methylamine
  • Tetrahydro-4-phenyl-2H-pyran-4-methylamine
  • 4-(Aminomethyl)-4-phenyltetrahydro-2H-pyran

Uniqueness

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific structural features, including the presence of both a phenyl group and a methanamine group on the tetrahydropyran ring. This combination of functional groups provides distinct reactivity and binding properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(4-phenyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDNTFWMDEOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424327
Record name 1-(4-Phenyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14006-32-7
Record name Tetrahydro-4-phenyl-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14006-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Phenyloxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-phenyloxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.